molecular formula C12H8ClF3N2OS B2570079 2-((3-chlorobenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one CAS No. 899948-71-1

2-((3-chlorobenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one

Cat. No. B2570079
CAS RN: 899948-71-1
M. Wt: 320.71
InChI Key: RCLFNZSEGNMJMP-UHFFFAOYSA-N
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Description

2-((3-chlorobenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one, commonly known as CBTF, is a synthetic compound that belongs to the pyrimidinone family. It is a potent inhibitor of certain enzymes and has been studied for its potential therapeutic applications.

Scientific Research Applications

Synthesis and Characterization

The compound 2-((3-chlorobenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one and its derivatives have been explored for their synthesis and structural characterization. Studies have shown that derivatives of pyrimidin-4(3H)-one can be synthesized with varying functional groups, leading to compounds with potential pharmacological activities. The structural parameters, electronic properties, and synthesis methods are crucial for understanding their applications in medicinal chemistry and materials science. For instance, Kökbudak et al. (2020) explored the synthesis, cytotoxic activity, and quantum chemical calculations of new 7-thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives, highlighting the importance of structural and electronic properties in determining their biological activity (Kökbudak et al., 2020).

Pharmacological Potential

The pharmacological potential of compounds related to this compound has been a subject of interest. Research indicates these compounds exhibit significant cytotoxic activities against various cancer cell lines, suggesting their potential as anticancer agents. Additionally, the exploration of their electronic and structural properties through quantum chemical calculations provides insight into their reactivity and interaction mechanisms with biological targets. The study by Kökbudak et al. (2020) exemplifies this approach by evaluating the cytotoxic activities against human liver and breast cancer cell lines, with the results promising for future drug development (Kökbudak et al., 2020).

Material Science Applications

Beyond pharmacological applications, derivatives of pyrimidin-4(3H)-one, including this compound, are explored for their potential in material science, particularly in the development of nonlinear optical (NLO) materials. Their electronic properties, such as HOMO-LUMO gaps and dipole moments, are critical in designing materials with desired optical and electronic characteristics. Studies such as those by Hussain et al. (2020) on the structural parameters, electronic, linear, and nonlinear optical exploration of thiopyrimidine derivatives, provide valuable insights into the applications of these compounds in optoelectronic devices (Hussain et al., 2020).

properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-4-(trifluoromethyl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF3N2OS/c13-8-3-1-2-7(4-8)6-20-11-17-9(12(14,15)16)5-10(19)18-11/h1-5H,6H2,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCLFNZSEGNMJMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSC2=NC(=CC(=O)N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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